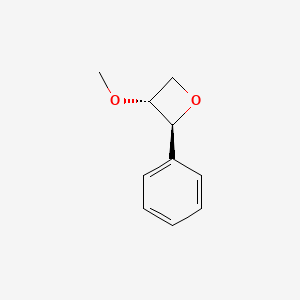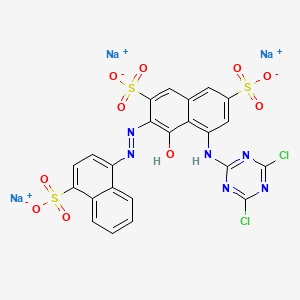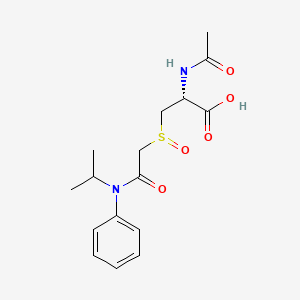
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an alanine backbone, an acetyl group, and a sulfinyl group attached to a phenylamino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amino group: The amino group of L-alanine is protected using an acetyl group to prevent unwanted reactions.
Formation of the sulfinyl group: The sulfinyl group is introduced through a sulfoxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the phenylamino moiety: The protected L-alanine is then coupled with the phenylamino moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Signal transduction modulation: Interfering with signaling pathways, leading to altered cellular responses.
Gene expression regulation: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can be compared with other similar compounds, such as:
L-Alanine derivatives: Compounds with different substituents on the alanine backbone.
Sulfinyl compounds: Molecules containing sulfinyl groups with varying substituents.
Phenylamino derivatives: Compounds with different functional groups attached to the phenylamino moiety.
Uniqueness
The uniqueness of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75888-20-9 |
|---|---|
Molecular Formula |
C16H22N2O5S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)18(13-7-5-4-6-8-13)15(20)10-24(23)9-14(16(21)22)17-12(3)19/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,21,22)/t14-,24?/m0/s1 |
InChI Key |
CNWLVEUDIQYPOY-LNYMIDHXSA-N |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


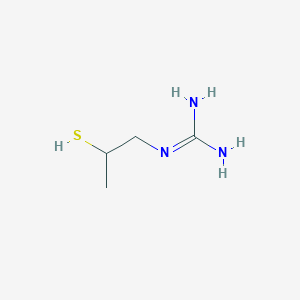
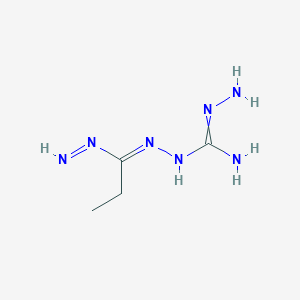
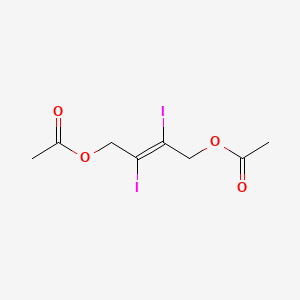

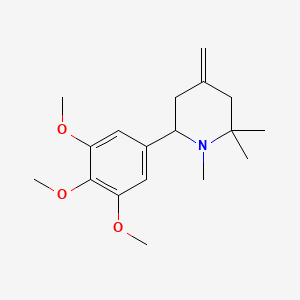
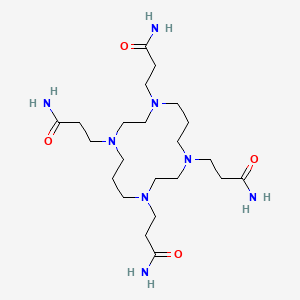
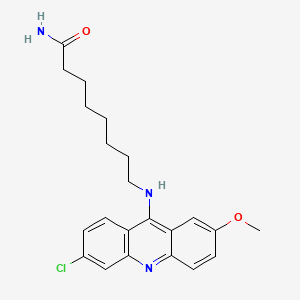
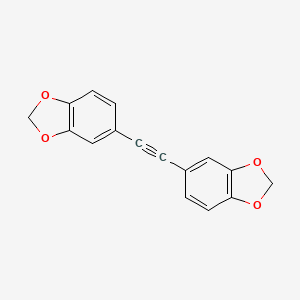
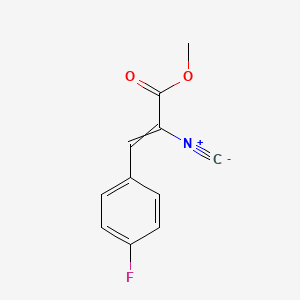
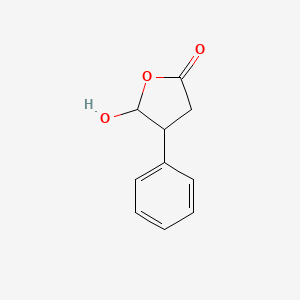
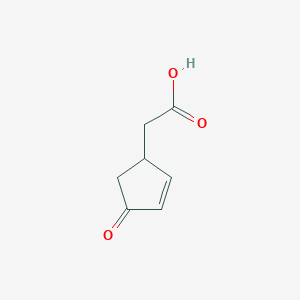
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
